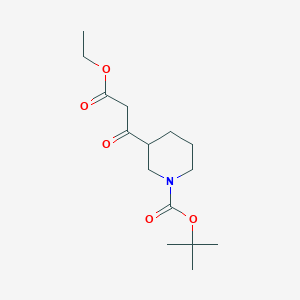

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCUTDILXXPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Boc Protection of Piperidine

Piperidine is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures stability during subsequent reactions. A typical procedure involves dissolving piperidine in anhydrous tetrahydrofuran (THF) and adding Boc anhydride with catalytic 4-dimethylaminopyridine (DMAP) at 0–25°C. The reaction achieves near-quantitative yields (>95%) within 2–4 hours.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | DMAP or Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 95–98% |

Regioselective Acylation at the 3-Position

Introducing the 3-ethoxy-3-oxopropanoyl group requires precise control to avoid side reactions. The Boc-protected piperidine is deprotonated at the 3-position using a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at -78°C. The resulting enolate reacts with ethyl acetoacetate or ethyl malonyl chloride to form the target compound.

Acylation Optimization

| Base | Solvent | Acylating Agent | Temperature | Yield (%) |

|---|---|---|---|---|

| LDA | THF | Ethyl acetoacetate | -78°C | 75 |

| LHMDS | THF | Ethyl malonyl chloride | -78°C | 80 |

| NaH | DMF | Ethyl propiolate | 0°C | 60 |

The use of LHMDS in THF at cryogenic temperatures maximizes regioselectivity and yield, minimizing byproducts like 5-position substitution.

Advanced Methodological Variations

Enolate-Mediated Conjugate Addition

An alternative approach employs conjugate addition to α,β-unsaturated esters. The Boc-protected piperidine enolate reacts with ethyl acrylate under Michael addition conditions, followed by oxidation to install the ketone group. This method avoids harsh acylating agents but requires additional oxidation steps (e.g., PCC or KMnO₄), reducing overall efficiency (yield: 65–70%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance mixing and temperature control during Boc protection and acylation, achieving 85–90% yield with reduced solvent waste. Key considerations include:

-

Solvent Recycling : THF recovery systems minimize environmental impact.

-

Automated Purification : Chromatography-free isolation via crystallization (using hexane/ethyl acetate) reduces downtime.

Pilot-Scale Performance

| Metric | Bench Scale | Pilot Scale |

|---|---|---|

| Yield | 80% | 85% |

| Purity | 95% | 98% |

| Throughput | 10 g/day | 1 kg/day |

Challenges and Mitigation Strategies

Regioselectivity Control

The symmetry of piperidine complicates selective acylation at the 3-position. Steric directing groups or transient protection strategies (e.g., silyl ethers) improve selectivity but add synthetic steps.

Byproduct Formation

Common byproducts include 5-substituted isomers and over-acylated derivatives. Gradient chromatography (silica gel, 10–50% ethyl acetate/hexane) effectively separates these impurities.

Emerging Innovations

Photocatalytic Methods

Recent advances leverage visible-light catalysis for milder acylation conditions. For example, eosin Y catalyzes radical-based acyl transfers, enabling room-temperature reactions with 70% yield.

Chemical Reactions Analysis

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine derivatives exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound's ability to inhibit specific bacterial enzymes makes it a candidate for developing new antibacterial agents .

Neuropharmacology

Due to its piperidine structure, this compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Studies have shown that related compounds can act on serotonin and dopamine receptors, which are crucial for treating neuropsychiatric disorders .

Case Study 1: Antitubercular Activity

A study assessed the efficacy of piperidine derivatives, including tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine, against Mycobacterium tuberculosis. The results indicated that modifications to the piperidine ring could enhance antibacterial potency while reducing cytotoxicity .

Case Study 2: Neuropharmacological Effects

Research on related compounds demonstrated their interaction with serotonin receptors, suggesting potential therapeutic effects in mood disorders. Further studies are warranted to explore the specific effects of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine on neurotransmitter systems .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

- tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: Not specified) Structural Difference: Substitution at the 4-position of the piperidine ring instead of the 3-position. Synthesis: Prepared via DCC-mediated coupling of 2,2-dimethyl-1,3-dioxane-4,6-dione with a Boc-protected piperidine precursor, yielding an orange solution without isolation . Reactivity: Positional isomerism may alter steric hindrance and electronic effects, influencing nucleophilic acyl substitution rates.

Functional Group Variants

- tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 891494-65-8) Structural Difference: Methoxy group replaces ethoxy in the ester moiety. Properties: Reduced steric bulk and increased polarity compared to the ethoxy variant. Similarity score: 0.95 (vs. 0.97 for the ethoxy compound) . Applications: Methoxy esters are often preferred in reactions requiring milder hydrolysis conditions.

- tert-Butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate (CAS: 1779849-51-2) Structural Difference: 3-oxobutanoyl group (keto-ester) replaces 3-ethoxy-3-oxopropanoyl. Molecular Formula: C₁₄H₂₃NO₄ (MW: 269.34) vs. C₁₅H₂₅NO₅ (MW: 299.36 for the ethoxy compound). Reactivity: The keto group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

Ring-Size Analogues

- tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate (CAS: 1025029-60-0) Structural Difference: Azetidine (4-membered ring) replaces piperidine (6-membered ring). Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31) vs. C₁₅H₂₅NO₅.

Aromatic and Heterocyclic Derivatives

- tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate (CAS: 1203686-41-2) Structural Difference: Aromatic bromophenyl group replaces the ethoxy-oxopropanoyl moiety. Properties: Higher molecular weight (340.26 vs. 299.36) and increased hydrophobicity. Predicted pKa: -1.77 ± 0.40, indicating weaker basicity . Applications: Used in Suzuki couplings for constructing biaryl pharmacophores.

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS: 1705438-53-4)

Data Table: Key Properties of Selected Analogues

Biological Activity

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS Number: 877173-80-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its properties, synthesis, and biological activities based on available research.

- Molecular Formula : C₁₅H₂₅NO₅

- Molecular Weight : 299.36 g/mol

- Boiling Point : 386.1 °C at 760 mmHg

- Flash Point : 187.3 °C

- Density : 1.1 g/cm³

The compound exhibits a LogP value of 2.26, indicating moderate lipophilicity, which is relevant for its absorption and distribution in biological systems .

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with ethyl acetoacetate or similar precursors under specific conditions to yield the desired carboxylate ester. The process typically includes steps such as esterification and subsequent purification to achieve the final product .

Antimicrobial Activity

Research has indicated that compounds containing piperidine moieties can exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis suggests that modifications in the piperidine structure can enhance antimicrobial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 4 | Antitubercular |

| Compound B | 6.25 | Antibacterial |

| This compound | TBD | TBD |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its safety profile in comparison to its antimicrobial activity. Compounds with SI (selectivity index) values greater than 1 indicate lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies and Research Findings

-

Study on Piperidine Derivatives :

A recent study focused on the synthesis and biological evaluation of piperidinothiosemicarbazone derivatives, which showed promising results against M. tuberculosis. The study highlighted that derivatives with a piperidine ring exhibited superior activity compared to those with morpholine or pyrrolidine rings, indicating the importance of the piperidine structure in enhancing biological activity . -

Structure–Activity Relationship Analysis :

Investigations into the SAR of related compounds have revealed that substituents on the piperidine ring significantly influence both antimicrobial and cytotoxic activities. For example, increasing basicity in substituents correlated with improved antitubercular activity, suggesting that optimizing these parameters could lead to more effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 3-ethoxy-3-oxopropanoyl moiety via esterification of malonic acid derivatives. Ethyl potassium malonate (3-ethoxy-3-oxopropanoate) is a key intermediate, often reacted with piperidine derivatives under acidic or basic conditions .

- Step 2: Introduction of the tert-butyl carbamate (Boc) protecting group to the piperidine nitrogen. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C .

- Step 3: Purification via column chromatography or recrystallization to isolate the product. Yield optimization often requires strict control of stoichiometry and reaction time .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm for H), and ethoxy-oxopropanoyl moiety (δ ~4.1 ppm for ethoxy H; ~170 ppm for carbonyl C) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO requires [M+H] at 300.18) .

- Infrared (IR) Spectroscopy: Peaks at ~1720 cm (ester C=O) and ~1680 cm (carbamate C=O) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders .

- Ventilation: Work in a fume hood to minimize inhalation risks.

- Emergency Measures: Ensure access to eye wash stations and emergency showers. Store away from oxidizers and acids due to potential ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Critical factors include:

- Catalyst Selection: DMAP accelerates Boc protection reactions by acting as a nucleophilic catalyst, reducing side reactions .

- Solvent Choice: Dichloromethane or THF is preferred for Boc reactions due to their inertness and ability to dissolve intermediates.

- Temperature Control: Maintaining 0–20°C during Boc introduction minimizes thermal decomposition .

- Reaction Monitoring: Use TLC or in situ IR to track intermediate formation and adjust reaction times dynamically .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in substitution reactions?

The tert-butyl group on the piperidine nitrogen:

- Shields the Nitrogen: Reduces nucleophilic substitution at the carbamate site, directing reactivity to the ethoxy-oxopropanoyl moiety .

- Impacts Conformational Flexibility: Restricts piperidine ring puckering, affecting stereoselectivity in downstream reactions (e.g., asymmetric catalysis) .

Q. How should researchers address discrepancies in reported stability or toxicity data?

- Stability Studies: Conduct accelerated degradation tests under varied pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC .

- Toxicity Assessment: Perform in vitro assays (e.g., Ames test for mutagenicity) if literature data is absent. Note that Safety Data Sheets (SDS) often lack ecotoxicological profiles for research-grade compounds .

Q. What mechanistic insights explain the reactivity of the ethoxy-oxopropanoyl group?

The ethoxy-oxopropanoyl group undergoes:

- Nucleophilic Acyl Substitution: Reacts with amines or alcohols under acidic/basic conditions to form amides or esters. The ethoxy leaving group is less reactive than chloride, requiring stronger bases (e.g., NaH) .

- Knoevenagel Condensation: The α-proton is acidic (pKa ~10–12), enabling enolate formation for C–C bond formation with aldehydes .

Q. How does this compound compare to other piperidine derivatives in medicinal chemistry applications?

- Structural Advantages: The Boc group enhances solubility in organic solvents, facilitating purification. The ethoxy-oxopropanoyl moiety serves as a versatile handle for bioconjugation (e.g., peptide coupling) .

- Limitations: Steric bulk may reduce binding affinity in target proteins compared to smaller analogs (e.g., unprotected piperidines) .

Q. What advanced analytical methods resolve complex stereochemical or regiochemical ambiguities?

Q. How can computational modeling aid in predicting reaction pathways or biological interactions?

- DFT Calculations: Predict thermodynamic feasibility of Boc deprotection or ester hydrolysis under acidic conditions.

- Molecular Docking: Screen interactions with enzymes (e.g., esterases) to identify potential metabolic pathways .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.